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Compound of Interest

Compound Name: L-Cysteine-13C3,15N,d3

Cat. No.: B12056343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of L-
Cysteine with 13Cs, 15N, and ds isotopes. This heavily labeled amino acid is a powerful tool in
metabolic research, proteomics, and drug development, enabling precise tracing and
guantification in complex biological systems. This document outlines the core principles of its
synthesis, presents relevant quantitative data, details experimental protocols, and visualizes
key pathways and workflows.

Introduction to Isotopic Enrichment of L-Cysteine

Isotopically labeled L-Cysteine, particularly the multi-labeled variant L-Cysteine-13Cs,*>°N,ds,
serves as a stable, non-radioactive tracer for in vivo and in vitro studies. The incorporation of
heavy isotopes of carbon (13C), nitrogen (*>N), and deuterium (d or 2H) allows for the
unambiguous detection and quantification of cysteine and its metabolic derivatives by mass
spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications for this labeled compound include:

o Metabolic Flux Analysis (MFA): To quantitatively track the metabolic fate of cysteine and
understand its contribution to various pathways, such as glutathione and taurine synthesis.

e Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell
Culture (SILAC), it is used to accurately quantify changes in protein expression and turnover.
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o Drug Development: To study the effect of drug candidates on cysteine metabolism and
related pathways, and as an internal standard for pharmacokinetic studies.

L-Cysteine-13Cs,1°N,ds is commercially available from various suppliers, ensuring its
accessibility for research purposes.

Quantitative Data

The following tables summarize the key quantitative specifications for commercially available L-
Cysteine-13Cs,1°N,ds and typical enrichment levels achieved in metabolic labeling experiments.

Parameter Specification Source
Chemical Formula HSCD2CD(NHz)COOH [1][2]
Molecular Weight 128.15 g/mol [11[2]

Isotopic Purity

13C Enrichment 97-99% [1]
15N Enrichment 97-99% [1]
Deuterium (ds) Enrichment 97-99% [1]
Chemical Purity >98% [1]
Storage Conditions ::;tc 10 +8°C, protect from [1][2]

Table 1: Product Specifications for L-Cysteine-13Cs,1°N,ds.
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Parameter Typical Value

Analytical Method

SILAC Labeling Efficiency in

>95% Mass Spectrometry
Cells
Protein Incorporation in E. coli 98-100% Mass Spectrometry
Interday Accuracy (Plasma
o ~97.3% LC-MS/MS
Spiking)
Coefficient of Variation (CV) <5% LC-MS/MS

Table 2: Typical Quantitative Data in Isotopic Labeling Applications.[3]

Experimental Protocols

The production of L-Cysteine-13Cs,15N,ds is typically achieved through microbial fermentation

using an auxotrophic Escherichia coli strain in a defined minimal medium supplemented with

isotopically labeled precursors.

General Protocol for Isotopic Enrichment in E. coli

This protocol outlines the steps for producing triple-labeled L-Cysteine by culturing E. coliin a

medium containing 3C-glucose, *>N-ammonium chloride, and deuterium oxide (D20).

Materials:

E. coli expression strain (e.g., BL21(DE3))

M9 minimal medium components

15NH4Cl (as the sole nitrogen source)

Deuterium oxide (D20, 299%)

Trace elements solution

[U-13Cs]-glucose (as the sole carbon source)
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 Vitamins solution (e.g., biotin, thiamin)
e Appropriate antibiotics

e Inducing agent (e.g., IPTG)
Procedure:

o Adaptation to D20: Gradually adapt the E. coli strain to high concentrations of D20 by
sequential passaging in media with increasing D20 content (e.g., 25%, 50%, 75%, 99%).
This is crucial as high concentrations of D20 can inhibit cell growth.[4]

o Pre-culture Preparation: Inoculate a single colony into 5 mL of M9 minimal medium prepared
with 99% D20, [U-13Cs]-glucose, and *°*NHa4Cl. Grow overnight at the appropriate
temperature.

e Main Culture: Inoculate 1 L of the same labeled M9 medium with the overnight pre-culture.

o Cell Growth: Incubate the culture at the optimal temperature with shaking until the optical
density at 600 nm (ODsoo) reaches 0.8-1.0.

 Induction: If using an inducible expression system for cysteine biosynthesis enzymes, add
the inducer (e.g., IPTG) and continue cultivation for several hours.

o Harvesting: Centrifuge the culture to pellet the cells.

 Purification: The labeled L-Cysteine can be purified from the cell lysate or the culture
supernatant, depending on the expression and export system used.

SILAC Protocol using Labeled L-Cysteine

This protocol describes the use of the produced L-Cysteine-13Cs,1°N,ds in a typical SILAC
experiment.

Materials:

¢ Mammalian cell line of interest
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SILAC-grade DMEM or RPMI-1640 medium deficient in L-cysteine
Dialyzed fetal bovine serum (dFBS)

“Light" L-Cysteine (unlabeled)

"Heavy" L-Cysteine-13Cs,°N,ds

Phosphate-buffered saline (PBS)

Lysis buffer

Protease and phosphatase inhibitors

Procedure:

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-
deficient medium with either unlabeled L-Cysteine or L-Cysteine-13Cs,>°N,ds, respectively,
along with dFBS and other necessary components.

Cell Culture and Labeling: Culture the cells in the "light" and "heavy" media for at least five
cell divisions to ensure complete incorporation of the labeled amino acid.

Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells and a
vehicle control to the "light" labeled cells.

Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse
them in a suitable buffer containing inhibitors.

Protein Quantification and Pooling: Quantify the protein concentration of each lysate and mix
equal amounts of protein from the "light" and "heavy" samples.

Protein Digestion: Digest the combined protein sample with an appropriate protease (e.g.,
trypsin).

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid
chromatography-tandem mass spectrometry (LC-MS/MS).
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o Data Analysis: Process the raw data to identify peptides and quantify the heavy-to-light ratios
to determine relative protein abundance.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and
experimental workflows relevant to the isotopic enrichment and application of L-Cysteine-
13C3,2°N,ds.
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Cysteine Biosynthesis Pathway.

The diagram above illustrates the de novo biosynthesis of L-Cysteine from the glycolytic
intermediate 3-phosphoglycerate. In a labeling experiment, 13C from glucose, *°N from
ammonium salts, and deuterium from D20 are incorporated into L-Serine, which is then
converted to L-Cysteine.
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Glutathione Biosynthesis Pathway.

This diagram shows the two-step enzymatic synthesis of glutathione (GSH), a key antioxidant
Labeled L-Cysteine is incorporated into y-glutamylcysteine and subsequently into glutathione,

allowing for the tracing of this critical metabolic pathway.[5][6][7]
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SILAC Experimental Workflow.
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The workflow for a typical SILAC experiment is depicted above. Two cell populations are
cultured in media containing either "light" (unlabeled) or "heavy" (labeled) L-Cysteine. After
experimental treatment, the samples are combined, processed, and analyzed by mass
spectrometry to determine relative protein abundance.[2][8][9]

Conclusion

The isotopic enrichment of L-Cysteine with 3Cs, *°N, and ds provides a robust and versatile tool
for the modern life scientist. Its application in metabolic flux analysis and quantitative
proteomics offers unparalleled insights into complex biological processes. The protocols and
data presented in this guide serve as a foundational resource for researchers aiming to
leverage the power of stable isotope labeling in their studies. As analytical technologies
continue to advance, the utility of such precisely labeled compounds in drug discovery and
development is expected to grow, paving the way for a deeper understanding of cellular
metabolism and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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15n-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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